2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
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Description
2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Biological Activity
The compound 2-[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one (CAS No. 1171482-06-6) has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C16H20N4O3, with a molecular weight of approximately 304.36 g/mol. The structure consists of a benzofuran moiety linked to an azetidine ring via a pyridazine derivative, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₀N₄O₃ |
Molecular Weight | 304.36 g/mol |
CAS Number | 1171482-06-6 |
Melting Point | Not determined |
Solubility | Soluble in DMSO |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to the target molecule. For instance, derivatives of benzofuran have shown significant activity against various Gram-positive and Gram-negative bacteria. The compound's structural features suggest it may inhibit bacterial growth through mechanisms such as disruption of cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Evaluation
A study evaluated the antibacterial activity of related compounds against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 20 to 70 µM, indicating moderate antibacterial efficacy compared to standard antibiotics like ceftriaxone, which has MIC values of 0.1 µM against E. coli .
Anticancer Potential
The potential anticancer properties of benzofuran derivatives have also been explored. Compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
The proposed mechanisms include:
- Inhibition of DNA Synthesis : Some derivatives have been shown to form reactive intermediates that can damage DNA.
- Apoptosis Induction : Activation of caspases leading to programmed cell death has been observed in treated cancer cells.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antibacterial | Moderate activity against S. aureus and E. coli | |
Anticancer | Induces apoptosis in cancer cell lines |
Safety and Toxicology
Safety assessments are crucial for any new compound being considered for therapeutic use. Preliminary toxicity studies indicate that while some derivatives exhibit cytotoxicity at high concentrations, the target compound's safety profile remains largely uncharacterized in vivo.
Hazard Statements
The compound is classified under GHS hazard statements indicating potential risks such as:
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-19(2)9-13-5-3-6-15(18(13)26-19)25-12-17(24)23-10-14(11-23)21-16-7-4-8-20-22-16/h3-8,14H,9-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQUKUOTMYOCAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3CC(C3)NC4=NN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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